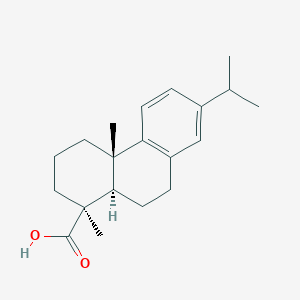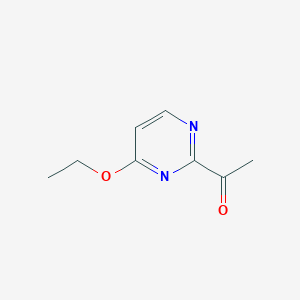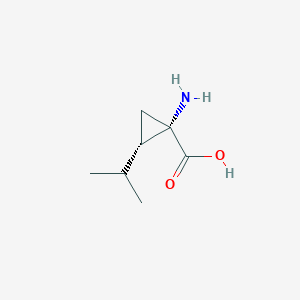
(1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid is a chiral amino acid derivative with a cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid can be achieved through several methods:
Alkylation of Glycine Equivalents: This involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This method uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability.
化学反应分析
Types of Reactions
(1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学研究应用
(1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid has several scientific research applications:
作用机制
The mechanism of action of (1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid involves its interaction with specific molecular targets and pathways. The cyclopropane ring provides conformational rigidity, which can influence the binding affinity and specificity to target proteins or enzymes. This compound can act as an inhibitor or modulator of enzymatic activity, depending on its structural analogs and derivatives.
相似化合物的比较
Similar Compounds
(1S,2S)-2-aminocyclohexanecarboxylic acid: Another chiral amino acid with a cyclohexane ring.
(1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol: A compound with a similar amino and carboxylic acid functional group.
Uniqueness
(1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid is unique due to its cyclopropane ring, which imparts significant conformational rigidity. This structural feature makes it a valuable tool in studying protein-ligand interactions and designing peptidomimetics with enhanced stability and specificity.
属性
CAS 编号 |
149811-52-9 |
|---|---|
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC 名称 |
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-,7-/m0/s1 |
InChI 键 |
GFIRYOYQBKQVOL-FSPLSTOPSA-N |
SMILES |
CC(C)C1CC1(C(=O)O)N |
手性 SMILES |
CC(C)[C@@H]1C[C@]1(C(=O)O)N |
规范 SMILES |
CC(C)C1CC1(C(=O)O)N |
同义词 |
Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-, trans- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



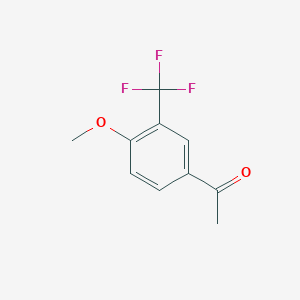

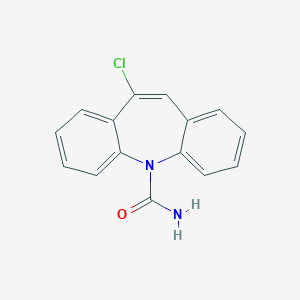
![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B130073.png)


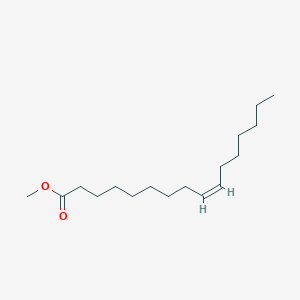

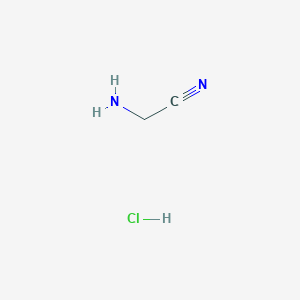
![6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-](/img/structure/B130081.png)

